Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate
CAS No.: 2006277-52-5
Cat. No.: VC16551603
Molecular Formula: C13H10F3NO4
Molecular Weight: 301.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2006277-52-5 |
|---|---|
| Molecular Formula | C13H10F3NO4 |
| Molecular Weight | 301.22 g/mol |
| IUPAC Name | methyl 3-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H10F3NO4/c1-20-12(19)9-6-21-17-10(9)11(18)7-2-4-8(5-3-7)13(14,15)16/h2-6,11,18H,1H3 |
| Standard InChI Key | DMUHOBKOHQAMNP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CON=C1C(C2=CC=C(C=C2)C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₃H₁₀F₃NO₄, with a molecular weight of 301.22 g/mol . Its IUPAC name, methyl 3-(hydroxy(4-(trifluoromethyl)phenyl)methyl)isoxazole-4-carboxylate, reflects three key structural features:
-
Isoxazole ring: A five-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 2, respectively.
-
Trifluoromethylphenyl group: A benzene ring substituted with a -CF₃ group at the para position, enhancing lipophilicity and metabolic stability.
-
Methyl carboxylate ester: A methyl ester at position 4 of the isoxazole ring, influencing solubility and reactivity .
The SMILES notation O=C(C1=CON=C1C(O)C2=CC=C(C(F)(F)F)C=C2)OC provides a precise representation of its connectivity .
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2006277-52-5 | |
| Molecular Formula | C₁₃H₁₀F₃NO₄ | |
| Molecular Weight | 301.22 g/mol | |
| Purity | ≥95% | |
| Storage Conditions | Ambient temperature | |
| MDL Number | MFCD28977399 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions, as inferred from analogous isoxazole derivatives described in patent literature . A plausible route includes:
-
Formation of the Isoxazole Core: Cyclocondensation of hydroxylamine with a β-ketoester precursor, such as ethoxymethylene acetoacetic acid ester .
-
Introduction of the Trifluoromethyl Group: Electrophilic aromatic substitution or cross-coupling reactions to attach the -CF₃ moiety to the phenyl ring.
-
Esterification: Methanol-mediated esterification of the carboxylic acid intermediate .
Notably, the patent US4284786A describes methods for synthesizing structurally related 5-methylisoxazole-4-carboxylic acid anilides, which involve reacting 4-trifluoromethylaniline with acetoacetic acid derivatives under controlled conditions . These methods could be adapted for the target compound by modifying the esterification step.
Green Synthesis Considerations
Recent advancements emphasize eco-friendly approaches, such as using recyclable catalysts or solvent-free conditions, to improve atom economy and reduce waste. For instance, microwave-assisted synthesis could accelerate reaction times while maintaining yield.
Hypothesized Biological Activity
Pharmacokinetic Considerations
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from low yields (∼50%) and lengthy purification steps . Future work should explore catalytic asymmetric synthesis to access enantiomerically pure forms, which are critical for chiral drug development.
Biological Validation
In vitro and in vivo studies are urgently needed to confirm hypothesized targets. High-throughput screening against kinase libraries or GPCR panels could identify lead candidates.
Toxicity Profiling
Preliminary cytotoxicity assays in hepatocyte and renal cell lines are essential to assess safety margins. Computational models (e.g., QSAR) could predict metabolic pathways and potential off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume